molecular formula C17H27Cl2NO B1394646 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-27-7

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394646
CAS No.: 1219979-27-7
M. Wt: 332.3 g/mol
InChI Key: RUVMXGXOMPZMCN-UHFFFAOYSA-N
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Description

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is offered with a high purity level of 95% for research applications . This piperidine derivative is structurally characterized by a phenoxy-ethyl-piperidine backbone, a scaffold that is frequently investigated for its potential biological activity. Piperidine derivatives are a well-studied class of compounds in pharmaceutical research, often explored for their interaction with enzymatic targets; related compounds have been synthesized and evaluated for activities such as anti-acetylcholinesterase activity, which is relevant in the development of therapeutic agents for neurological conditions . The product is available for shipping from February 27, 2025 , in quantities ranging from 1 gram to 100 grams . It is critical to note that this product is intended For Research Use Only (RUO) and is not approved for human consumption, therapeutic use, or any diagnostic purposes. Researchers should handle this material with appropriate safety precautions, including wearing protective glasses, gloves, and suitable lab attire to prevent skin contact or exposure . For comprehensive handling, storage, and safety information, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)14-7-8-17(16(18)12-14)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMXGXOMPZMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-27-7
Record name Piperidine, 2-[2-[2-chloro-4-(1-methylpropyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the chlorination of 4-sec-butylphenol to produce 4-(sec-butyl)-2-chlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

  • Etherification: : The chlorophenol intermediate is then reacted with 2-chloroethylamine to form 2-[4-(sec-butyl)-2-chlorophenoxy]ethylamine. This step involves a nucleophilic substitution reaction where the hydroxyl group of the phenol is replaced by the ethylamine group.

  • Piperidine Formation: : The final step involves the reaction of the ethylamine intermediate with piperidine to form the desired compound. This step is typically carried out under basic conditions, often using sodium hydroxide as the base.

  • Hydrochloride Formation: : The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the piperidine ring or the chlorophenoxy group, potentially leading to the formation of secondary amines or dechlorinated products.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol derivatives.

    Reduction: Formation of secondary amines or dechlorinated phenoxy derivatives.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex organic molecules. The unique combination of functional groups allows researchers to explore new chemical reactions and mechanisms.

Biology

  • Biological Activity : The compound is under investigation for its potential biological activities, particularly its interaction with neurotransmitter receptors. This includes potential modulation of dopamine and serotonin receptors .

Medicine

  • Therapeutic Potential : Ongoing research is focused on its applications in treating neurological disorders such as schizophrenia and Parkinson's disease due to its ability to influence neurotransmitter systems.

Industry

  • Material Development : It is utilized in developing new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Research indicates significant activity in various biological assays:

  • Dopamine Receptor Modulation : Studies have shown that this compound can effectively modulate dopamine receptor activity, which is crucial for conditions like Parkinson's disease.
  • Anticancer Activity : Preliminary findings suggest cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Dopamine Receptor Modulation

In vitro studies demonstrated that 2-{2-[4-(sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride could selectively enhance or inhibit dopamine receptor activity, suggesting its role in managing dopaminergic disorders.

Anticancer Activity

Research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was tested against breast cancer cells, where it demonstrated an ability to induce apoptosis.

Applications in Drug Discovery

Given its diverse biological activities, the compound is being explored as a candidate for drug development:

  • Neurological Disorders : Its potential to modulate neurotransmitter systems positions it as a candidate for treating conditions such as schizophrenia or Parkinson's disease.
  • Cancer Therapy : Observed cytotoxicity against cancer cells suggests possible applications in oncology, warranting further investigation into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neuronal signaling and receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine-based hydrochlorides share structural similarities with the target compound, differing primarily in aromatic substituents, linker groups, or side-chain modifications. Key comparisons are summarized below:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (Target) Not provided Not provided - Phenoxy group with sec-butyl (C4H9) and Cl at positions 4 and 2 Bulky sec-butyl group increases lipophilicity; Cl may enhance electronic withdrawal.
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride C₁₃H₁₆BrClN₂O₃ 376.64 - Br and NO₂ at positions 4 and 2 Strong electron-withdrawing groups (Br, NO₂) may reduce metabolic stability.
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride C₁₃H₁₇ClFNO·HCl 290.20 - Cl and F on phenyl; methoxy methyl Dual halogenation enhances binding specificity; methoxy improves solubility.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride C₁₅H₂₀Cl₃NO 336.68 - 2 Cl , 3,5-dimethyl on phenoxy Dichloro and dimethyl groups increase steric hindrance and lipophilicity.
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride C₁₄H₂₁Cl₂NO 290.20 - Cl at position 2; CH₃ at position 4 Methyl group may enhance membrane permeability.
4-[2-(3-Chlorophenyl)ethyl]piperidine hydrochloride C₁₃H₁₉Cl₂N 260.20 - Cl on phenyl; ethyl linker Direct phenyl-ethyl linkage simplifies synthesis; moderate molecular weight.

Functional and Pharmacological Insights

  • Electron-Withdrawing vs. Lipophilic Groups: Compounds with electron-withdrawing substituents (e.g., NO₂ in , Cl/F in ) may exhibit altered receptor-binding kinetics compared to the target compound’s sec-butyl group, which is primarily lipophilic.
  • Solubility and Bioavailability :

    • The methoxy methyl group in and the hydrochloride salt in all compounds improve water solubility, a critical factor for oral bioavailability.
  • Toxicity and Regulatory Status: Limited toxicological data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks acute toxicity or ecological impact data .

Biological Activity

2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a piperidine ring, a chlorophenoxy group, and a sec-butyl substituent, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic interventions.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₂₇Cl₂NO
  • CAS Number : 1219979-27-7
  • Molecular Weight : 320.32 g/mol

The compound's structure includes:

  • A piperidine ring that is often associated with various biological activities.
  • A chlorophenoxy group that may enhance binding affinity to biological targets.
  • A sec-butyl substituent that adds steric hindrance, potentially influencing the compound's reactivity and interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly neurotransmitter receptors. The piperidine moiety is known for modulating neurotransmitter signaling pathways, which could be relevant in treating neurological disorders. The chlorophenoxy group may further influence the compound's binding characteristics and specificity towards various receptors.

Potential Targets

  • Neurotransmitter Receptors : The compound may interact with dopamine receptors, serotonin receptors, and others involved in neuronal signaling.
  • Enzymatic Pathways : It may modulate enzyme activity related to neurotransmitter metabolism.

In Vitro Studies

Research has indicated that this compound exhibits significant activity in various biological assays:

Study TypeFindings
Neurotransmitter InteractionDemonstrated potential binding affinity to D3 dopamine receptors, influencing β-arrestin translocation and G protein activation .
CytotoxicityExhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. IC50 values were determined in several studies .
Anticonvulsant ActivityPreliminary studies indicate potential anticonvulsant properties, warranting further investigation.

Case Studies

  • Dopamine Receptor Modulation :
    • A study focused on optimizing compounds similar to this compound found that modifications to the piperidine structure significantly affected receptor selectivity and potency. This highlights the importance of structural nuances in determining biological activity .
  • Anticancer Activity :
    • In vitro testing against various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The mechanism appears linked to its ability to induce apoptosis through modulation of key signaling pathways .

Applications in Drug Discovery

Given its diverse biological activities, this compound is being explored as a candidate for drug development, particularly in:

  • Neurological Disorders : Its potential to modulate neurotransmitter systems positions it as a candidate for treating conditions such as schizophrenia or Parkinson's disease.
  • Cancer Therapy : The observed cytotoxicity against cancer cells suggests possible applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a phenoxyethyl precursor (e.g., 4-(sec-butyl)-2-chlorophenol) with a piperidine derivative under alkaline conditions. For example, piperidine hydrochloride may react with a bromo- or chloroethyl intermediate in a polar aprotic solvent (e.g., dichloromethane) at 20–25°C, followed by acidification to isolate the hydrochloride salt .
  • Key Parameters : Temperature control (<30°C), stoichiometric ratios (1:1.2 for piperidine:halide), and use of anhydrous conditions to minimize hydrolysis. Purification often involves recrystallization from methyl ethyl ketone or chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm to assess purity (>98%) .
  • NMR : Confirm the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for chlorophenoxy moiety). Compare with reference spectra from PubChem or similar databases .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₈H₂₇Cl₂NO (calculated m/z 360.14) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may degrade the piperidine ring or chlorophenoxy group .
  • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free piperidine or phenol derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of piperidine compared to non-polar solvents .
  • Catalysis : Add catalytic KI (5 mol%) to enhance halogen displacement in bromoethyl intermediates via the Finkelstein reaction .
  • Workflow : Use a Dean-Stark trap to remove water in condensation reactions, improving equilibrium shifts toward product formation .
    • Yield Contradictions : Conflicting yields (e.g., 70% vs. 90%) may arise from residual moisture or incomplete acidification. Replicate protocols under strictly anhydrous conditions and verify pH during salt formation .

Q. What strategies resolve discrepancies in spectroscopic data for structural confirmation?

  • Case Study : If NMR shows unexpected peaks at δ 5.5–6.0 ppm, consider residual solvent (e.g., DMSO) or byproducts from incomplete purification.
  • Resolution Steps :

  • Re-purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
    • Collaborative Tools : Compare data with PubChem entries (e.g., CID 1052515-59-9) or computational predictions using ChemDraw .

Q. How can researchers evaluate the compound’s potential bioactivity despite limited toxicological data?

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like GPCRs or ion channels, leveraging the piperidine moiety’s structural similarity to known ligands .
  • In Vitro Assays :

  • Cytotoxicity: MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).
  • Functional Studies: Calcium flux assays for receptor activity profiling .
    • Contradiction Management : If acute toxicity data (e.g., LD₅₀) is unavailable, extrapolate from structurally related compounds like diphenoxylate hydrochloride, noting dose adjustments for in vivo studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Risks : Racemization of the sec-butyl group during prolonged heating. Mitigate via low-temperature reactions (<50°C) and chiral HPLC monitoring .
  • Process Optimization :

  • Use continuous flow reactors to enhance mixing and reduce reaction time.
  • Implement asymmetric catalysis (e.g., chiral ligands) if stereocenters are present .

Methodological Notes

  • Data Interpretation : Cross-reference experimental results with PubChem entries (e.g., CID 1052515-59-9) for validation .
  • Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid human/animal testing without regulatory approval .

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